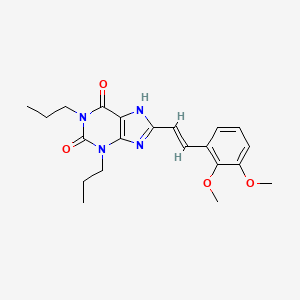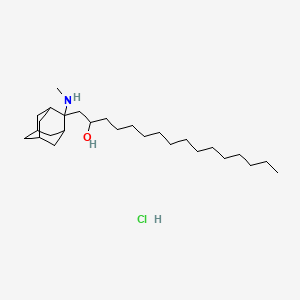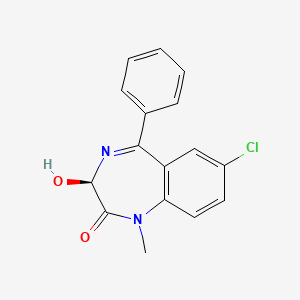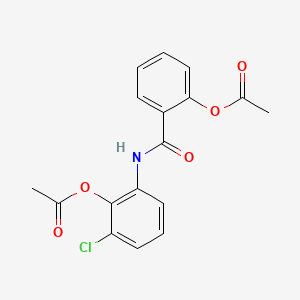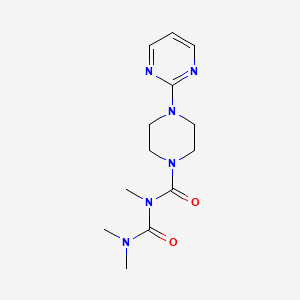
Noa-His-CVA-Thr-Amp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Noa-His-CVA-Thr-Amp is a synthetic peptide compound that has garnered attention in various scientific fields due to its unique structure and potential applications This compound is composed of a sequence of amino acids, including noradrenaline (Noa), histidine (His), cyclohexylvaline (CVA), threonine (Thr), and ampicillin (Amp)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Noa-His-CVA-Thr-Amp involves a series of peptide bond formations between the constituent amino acids. The process typically begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides or phosphonium salts to form peptide bonds. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Noa-His-CVA-Thr-Amp can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the compound.
Substitution: Substitution reactions can occur at specific sites, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol groups.
Aplicaciones Científicas De Investigación
Noa-His-CVA-Thr-Amp has a wide range of applications in scientific research:
Chemistry: The compound is used as a model peptide in studies of peptide synthesis and modification.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.
Medicine: The compound’s components, such as ampicillin, have antimicrobial properties, making it useful in studies of antibiotic resistance and drug development.
Industry: this compound is employed in the development of new materials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of Noa-His-CVA-Thr-Amp involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, the ampicillin component can inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Noa-His-CVA-Thr-Amp can be compared to other peptide compounds with similar structures:
Noa-Val-CVA-Thr-Amp: This compound has a valine residue instead of histidine, which can alter its properties and applications.
Adenosine monophosphate (AMP): While not a peptide, AMP shares some functional similarities in terms of its role in cellular processes.
Propiedades
Número CAS |
146363-71-5 |
|---|---|
Fórmula molecular |
C43H57N7O7 |
Peso molecular |
784.0 g/mol |
Nombre IUPAC |
(2S,4S,5S)-6-cyclohexyl-4-hydroxy-N-[(2S)-3-hydroxy-1-oxo-1-(pyridin-2-ylmethylamino)butan-2-yl]-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C43H57N7O7/c1-27(2)34(41(54)50-40(28(3)51)43(56)46-24-31-16-9-10-19-45-31)22-37(52)35(20-29-12-5-4-6-13-29)49-42(55)36(21-32-23-44-26-47-32)48-39(53)25-57-38-18-11-15-30-14-7-8-17-33(30)38/h7-11,14-19,23,26-29,34-37,40,51-52H,4-6,12-13,20-22,24-25H2,1-3H3,(H,44,47)(H,46,56)(H,48,53)(H,49,55)(H,50,54)/t28?,34-,35-,36-,37-,40-/m0/s1 |
Clave InChI |
DAESEBURUKXLEX-MPIJBFAISA-N |
SMILES isomérico |
CC(C)[C@H](C[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)N[C@@H](C(C)O)C(=O)NCC5=CC=CC=N5 |
SMILES canónico |
CC(C)C(CC(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)NC(C(C)O)C(=O)NCC5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


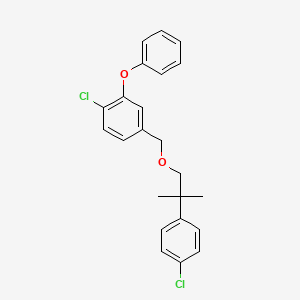

![4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium](/img/structure/B12768545.png)
![(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12768555.png)
